N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-21-17-10-6-4-8-15(17)19-18(20)14-11-13-7-3-5-9-16(13)22-12-14/h3-10,14H,2,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHJDLLKBWLYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 2-ethoxyphenylamine with 3,4-dihydro-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated purification systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as UV absorbers and stabilizers for plastics and coatings.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. Additionally, the compound may interact with signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Compounds for Comparison :
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (Ivanov et al., 2025) Substituents: 4-Methoxyphenethyl (para-methoxy group attached via ethyl chain). Chromene Structure: Fully unsaturated 2-oxo-2H-chromene (coumarin derivative). Functional Groups: Carboxamide, ketone (2-oxo). Key Differences: The para-methoxy group and ethyl linkage alter steric bulk and electronic effects compared to the ortho-ethoxy group in the target compound. The unsaturated coumarin core may increase reactivity and π-π stacking interactions .
N-(2-Methoxyphenyl)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (ChemBK, 2015) Substituents: 2-Methoxyphenyl with a trifluoromethylphenyl imino group. Chromene Structure: Unsaturated 2H-chromene with an imino (C=N) bond. Functional Groups: Carboxamide, imino. Key Differences: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing lipophilicity and metabolic resistance. The imino group introduces conjugation, affecting planarity and binding interactions .
N-(2-Ethoxyphenyl)benzenesulfonamide (Brazilian Journal of Pharmaceutical Sciences, 2013)
- Substituents: 2-Ethoxyphenyl.
- Core Structure: Benzenesulfonamide.
- Functional Groups: Sulfonamide (-SO₂-NH-).
- Key Differences: Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~15–17), influencing solubility and protein binding. The sulfonyl group also provides stronger hydrogen-bond acceptors .
Physicochemical Properties
- Substituent Effects :
- Ethoxy (-OC₂H₅) vs. Methoxy (-OCH₃): Ethoxy’s larger size increases steric hindrance but decreases electron-donating capacity slightly.
- Trifluoromethyl (-CF₃) vs. Ethoxy: -CF₃ enhances lipophilicity (higher logP) and metabolic stability .
Biological Activity
N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene core , which is known for its versatility in biological applications. The ethoxyphenyl substituent can significantly influence the pharmacological properties of the molecule, enhancing its interaction with biological targets.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and inflammation.
- Cell Signaling Modulation : It interacts with cellular pathways that regulate inflammation and cell proliferation, suggesting potential anti-inflammatory and anticancer properties .
Anticancer Activity
Research indicates that derivatives of the chromene structure possess significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by disrupting DNA synthesis or inhibiting key signaling pathways.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MOLT-4 | 12.5 | Apoptosis induction |
| N-(3,4-dimethoxyphenyl)-2-(phenylimino)2H-chromene | SK-OV-3 | 15.0 | DNA synthesis inhibition |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. Its ability to modulate cytokine release suggests potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound | Inflammatory Model | Effect Observed |
|---|---|---|
| This compound | LPS-stimulated macrophages | Decreased TNF-alpha levels |
Case Studies and Research Findings
- Cytotoxicity Assays : A study evaluated the cytotoxicity of various chromene derivatives against human cancer cell lines (MOLT-4 and SK-OV-3). The results indicated that this compound exhibited significant cytotoxic effects with an IC50 value comparable to established chemotherapeutic agents .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of the compound to various protein targets involved in cancer progression. These studies suggest that the compound binds effectively to targets associated with tumor growth and metastasis .
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing N-(2-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization and carboxamide coupling. Key factors include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
- Catalysts: Lewis acids like ytterbium triflate have been used to facilitate heterocyclization in related chromene derivatives .
- Temperature Control: Reactions are often conducted at 60–80°C to balance yield and side-product formation .
Example Protocol:
Condensation of 3,4-dihydro-2H-chromene-3-carboxylic acid with 2-ethoxyaniline using EDCI/HOBt coupling reagents.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- -NMR identifies ethoxy groups (δ 1.22 ppm for -OCHCH) and aromatic protons (δ 6.8–7.5 ppm) .
- -NMR confirms carbonyl (δ ~170 ppm) and chromene ring carbons .
- IR Spectroscopy: Peaks at ~1650 cm (amide C=O) and ~1250 cm (aryl-O-R) .
- Mass Spectrometry (EI-MS): Molecular ion [M] and fragmentation patterns (e.g., loss of ethoxy group) validate the structure .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Use DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging to assess antioxidant potential .
- Ion Channel Studies: Evaluate TRPC3/6/7 activation in HEK293 cells via calcium flux assays, as seen in related N-(2-ethoxyphenyl) derivatives .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa) to probe anti-proliferative effects .
Advanced Research Questions
Q. How can unexpected byproducts during synthesis be analyzed and mitigated?
Methodological Answer: Unexpected products, such as formamide derivatives (e.g., N-(2-ethoxyphenyl)formamide), may arise due to competing reactions. Strategies include:
- Mechanistic Studies: Use LC-MS to track intermediate formation. For example, triazene ligand synthesis attempts may yield formamides via hydrolysis .
- Condition Optimization: Adjust stoichiometry (e.g., excess carbodiimide coupling agents) or switch to inert atmospheres to suppress side reactions .
Q. What computational approaches predict the compound’s electronic and steric properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to estimate reactivity. For chromene derivatives, B3LYP/6-31G(d) is commonly used .
- Molecular Docking: Simulate binding to targets like TRPC channels using AutoDock Vina, guided by structural analogs .
Q. How can contradictory biological activity data be resolved?
Methodological Answer: Contradictions (e.g., variable TRPC activation) may arise from assay conditions:
- Dose-Response Curves: Ensure full concentration ranges (e.g., 1 nM–100 µM) to capture threshold effects .
- Cell Line Validation: Compare results across multiple models (e.g., HEK293 vs. primary cells) to rule out cell-specific artifacts.
Q. What advanced techniques resolve overlapping signals in spectral data?
Methodological Answer:
- 2D NMR (COSY, HSQC): Differentiate overlapping aromatic protons in the chromene and ethoxyphenyl moieties .
- Dynamic NMR: Analyze temperature-dependent shifts to identify rotamers or conformational exchange .
Q. How do purification methods impact compound stability and yield?
Methodological Answer:
- HPLC vs. Crystallization:
- HPLC: Ideal for isolating polar byproducts (e.g., C18 column, acetonitrile/water mobile phase) but may degrade heat-sensitive compounds .
- Crystallization: Use ethanol/water mixtures for high-purity crystals, though yields may be lower (~60–70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
